molecular formula C8H10OS2 B14800165 6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

Cat. No.: B14800165
M. Wt: 186.3 g/mol
InChI Key: RSJUYFIZTAZAEA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5,7,9H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJUYFIZTAZAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1)SC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, (4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is explored for its therapeutic potential. It may be investigated for its effects on specific diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Chemical Structure and Properties

6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (C₈H₁₀OS₂) is a bicyclic heterocyclic compound featuring a fused thiophene and thiopyran ring system. Its structure includes two stereocenters at positions 4 and 6, leading to four possible stereoisomers: (4R,6R), (4R,6S), (4S,6R), and (4S,6S) . The compound is a key intermediate in synthesizing dorzolamide, a topical carbonic anhydrase inhibitor used to treat glaucoma .

Pharmaceutical Relevance

This compound’s oxidized form, (4S,6S)-6-methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol, is a critical intermediate in dorzolamide synthesis. Its stereochemistry directly impacts the drug’s efficacy, as incorrect stereoisomers may lead to impurities or reduced activity .

Stereoisomers and Derivatives

Table 1: Key Stereoisomers and Derivatives
Compound Name Stereochemistry Molecular Formula Key Features Application/Relevance
(4S,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (4S,6S) C₈H₁₀O₃S₂ Diastereomerically pure; confirmed by X-ray crystallography Dorzolamide intermediate
(4R,6R)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (4R,6R) C₈H₁₀O₃S₂ Mirror stereoisomer of (4S,6S) form; less studied in drug synthesis Research chemical
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide (4S,6S) C₁₀H₁₄N₂O₅S₃ Sulfonamide derivative; advanced intermediate in dorzolamide synthesis Pharmaceutical API precursor
(4RS,6SR)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide Racemic C₁₀H₁₆N₂O₄S₃ Dorzolamide impurity B; racemic mixture Quality control reference standard

Structural and Functional Comparisons

Stereochemical Influence on Bioactivity

  • The (4S,6S) configuration is pharmacologically active in dorzolamide, whereas other stereoisomers (e.g., 4R,6R) lack therapeutic efficacy .
  • Impurities like the racemic (4RS,6SR) sulfonamide derivative are monitored during drug manufacturing to ensure compliance with regulatory standards .

Oxidation State and Solubility The 7,7-dioxide derivatives exhibit enhanced solubility and stability compared to the non-oxidized parent compound, making them preferable for pharmaceutical formulations . Sulfonamide derivatives (e.g., N-[(4S,6S)-...acetamide) introduce additional functional groups that improve target binding to carbonic anhydrase enzymes .

Synthetic Challenges Isolation of enantiopure forms requires advanced enzymatic or chemical resolution techniques, whereas racemic mixtures are easier to synthesize but less valuable . Green chemistry innovations, such as solvent-free reactions, are being explored to optimize the synthesis of complex intermediates like the 7,7-dioxide derivatives .

Market and Industry Trends

  • Demand for Enantiopure Intermediates : The global pharmaceutical industry prioritizes enantiopure (4S,6S) forms due to their role in producing dorzolamide, a blockbuster glaucoma drug .
  • Supply Chain Dynamics: Geopolitical factors and sustainability concerns drive diversification in the production of intermediates like (4S,6S)-7,7-dioxide, with shifts toward regional manufacturing in Europe and North America .

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